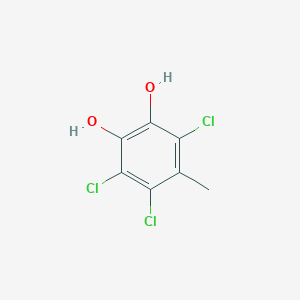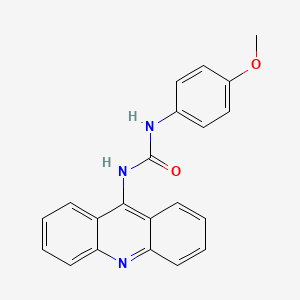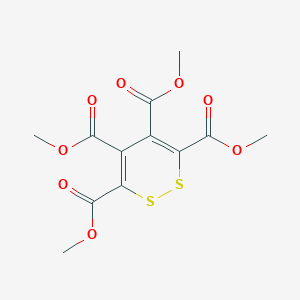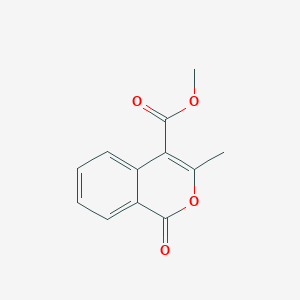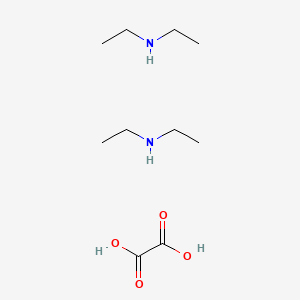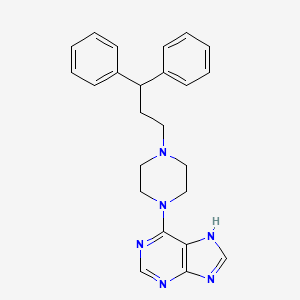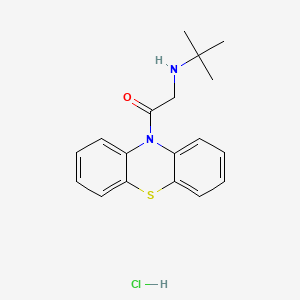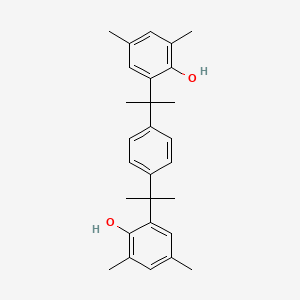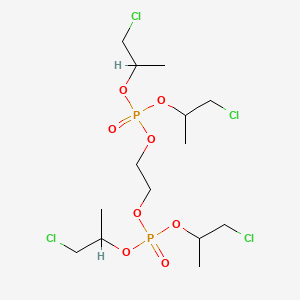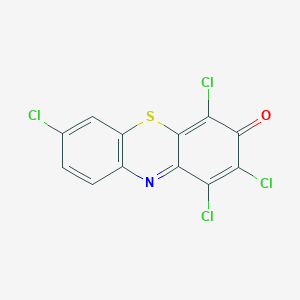
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes four chlorine atoms and a phenothiazine core.
Méthodes De Préparation
The synthesis of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one typically involves multiple steps. One common method starts with the preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone from hydroquinone. This intermediate is then reacted with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.
Condensation: It can also undergo condensation reactions with various amines to form derivatives with potential pharmaceutical applications.
Applications De Recherche Scientifique
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and antifungal agents.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, it generates reactive oxygen species (ROS) such as singlet oxygen or superoxide anions. These ROS can then oxidize substrates, leading to the formation of sulfoxides from sulfides . The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular enzymes and receptors.
Comparaison Avec Des Composés Similaires
1,2,4,7-Tetrachloro-3H-phenothiazin-3-one can be compared to other phenothiazine derivatives, such as:
3H-Phenothiazin-3-one: Similar in structure but without the chlorine atoms, it is also used as a photocatalyst and has various biological activities.
10-Phenylphenazin-2(10H)-one (Aposafranone): Another phenothiazine derivative with applications in organic synthesis and medicine.
1,2,4-Benzotriazines: These compounds share some structural similarities and are used in similar applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
32616-44-7 |
|---|---|
Formule moléculaire |
C12H3Cl4NOS |
Poids moléculaire |
351.0 g/mol |
Nom IUPAC |
1,2,4,7-tetrachlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Cl4NOS/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
Clé InChI |
HYZFDVQRNHEXHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


